molecular formula C11H17BN2O3S B14843484 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide CAS No. 2223036-01-7

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide

Cat. No.: B14843484
CAS No.: 2223036-01-7
M. Wt: 268.15 g/mol
InChI Key: CAWPWOIZCNGTJZ-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide is an organic compound that features a thiazole ring substituted with a boronate ester group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester.

    Acetylation: The final step involves the acetylation of the thiazole ring to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s boronate ester group makes it a potential candidate for enzyme inhibition studies, particularly for enzymes that interact with boronic acids.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving thiazole-containing molecules.

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The thiazole ring can interact with various biological targets, potentially affecting enzyme activity or protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)acetamide is unique due to the combination of its boronate ester group and thiazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2223036-01-7

Molecular Formula

C11H17BN2O3S

Molecular Weight

268.15 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H17BN2O3S/c1-7(15)14-9-13-6-8(18-9)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H,13,14,15)

InChI Key

CAWPWOIZCNGTJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC(=O)C

Origin of Product

United States

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